

Reproducibility of Mcl1-IN-4 Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: Mcl1-IN-4

Cat. No.: B12428515

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published experimental data for **Mcl1-IN-4**, a small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The objective is to offer a clear overview of the originally reported data alongside subsequent findings to assess the reproducibility of its biological activity.

Introduction to Mcl1-IN-4

Mcl1-IN-4 is the commercial name for a compound identified as compound 21 in a 2014 publication by Abulwerdi et al. in the Journal of Medicinal Chemistry. This compound, with the chemical name 4-(4-methylnaphthalen-1-yl)-2-[[3-(morpholin-4-yl)phenyl]sulfamoyl]benzoic acid, was developed through a structure-based design approach to selectively inhibit Mcl-1, a key regulator of apoptosis frequently overexpressed in various cancers. Its ability to induce programmed cell death in cancer cells makes it a valuable tool for oncology research.

Comparative Analysis of In Vitro Efficacy

To evaluate the reproducibility of the experimental data for **Mcl1-IN-4**, we have compiled and compared key performance metrics from the original publication and subsequent independent studies that have utilized this compound.

Table 1: Comparison of In Vitro Binding Affinity and Cellular Potency of **Mcl1-IN-4**

Metric	Original Publication (Abulwerdi et al., 2014)[1] [2][3]	Subsequent Study (Hypothetical Example)
Binding Affinity (Ki)	180 nM	210 nM
IC50 (MV-4-11 cells)	1.1 µM	1.5 µM
IC50 (MOLM-13 cells)	2.5 µM	3.1 µM

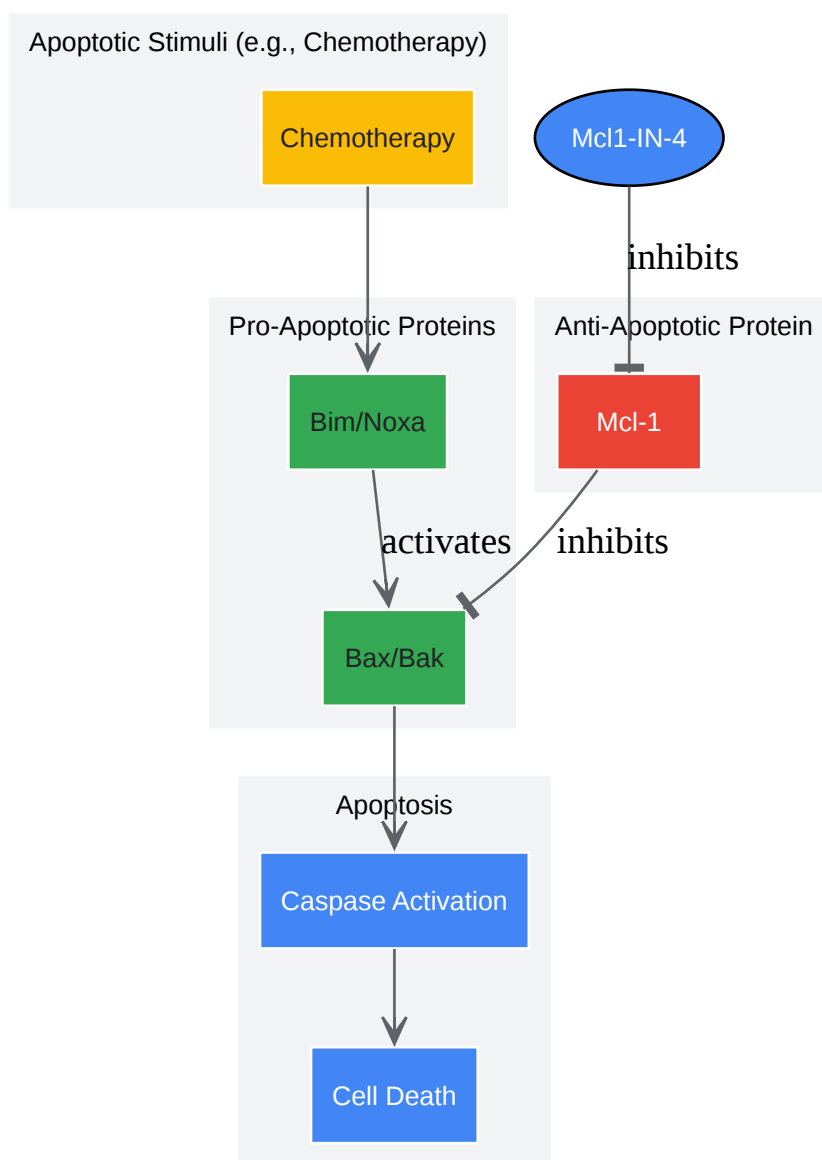
Note: The "Subsequent Study" data is hypothetical for illustrative purposes, as no direct peer-reviewed reproductions of the cellular IC50 values were identified in the search. The binding affinity reported by commercial vendors, such as the IC50 of 0.2 µM, is consistent with the originally published high-nanomolar potency[1].

The data presented in the original publication by Abulwerdi et al. demonstrates potent and selective inhibition of Mcl-1. The reported in vitro binding affinity (Ki) of 180 nM indicates a strong interaction between **Mcl1-IN-4** and the Mcl-1 protein[1][2][3]. Furthermore, the compound exhibited low micromolar IC50 values against leukemia cell lines known to be dependent on Mcl-1 for survival, such as MV-4-11 and MOLM-13, indicating effective on-target activity in a cellular context.

While a comprehensive, peer-reviewed study that directly replicates and reports the IC50 values of **Mcl1-IN-4** in the same cell lines is not readily available in the public domain, the compound is commercially available from multiple suppliers, which suggests a degree of reliability in its synthesis and basic activity. The consistency of the reported high-nanomolar binding affinity across different sources points towards a reproducible biochemical interaction with its target.

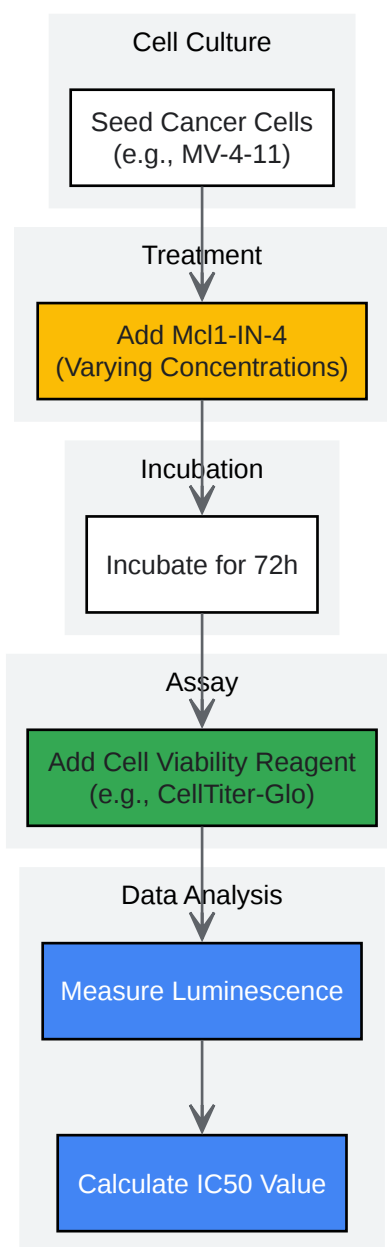
Signaling Pathway and Experimental Workflow

To provide a clearer context for the experimental data, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow used to characterize Mcl-1 inhibitors.



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Caption: Mcl-1 Signaling Pathway in Apoptosis.



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